3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide

physicochemical_properties density boiling_point

Sourcing a chiral pyrazole-propanamide building block with predictable cross-coupling reactivity can be challenging, as analogs with different halogen or α-carbon substitution introduce unwanted variability in lipophilicity, reaction kinetics, and enantiomeric resolution. 3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide directly addresses these issues through its defined α-carbon stereocenter and optimal 4-bromo substituent. - Enables enantiomeric resolution or asymmetric synthesis, a capability absent in quaternary α-carbon analogs like the 2-methyl derivative. - The 4-Br handle provides faster oxidative addition than 4-Cl for efficient Suzuki/Buchwald-Hartwig library synthesis, without the cost and molecular weight of the 4-I analog. - High predicted boiling point (470.3°C) and density (1.85 g/cm³) offer superior thermal stability for high-temperature reactions compared to lower-boiling 4-chloro or 3,5-dimethyl analogs.

Molecular Formula C9H13BrN4O
Molecular Weight 273.13 g/mol
Cat. No. B13627135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
Molecular FormulaC9H13BrN4O
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1CC1NC(CN2C=C(C=N2)Br)C(=O)N
InChIInChI=1S/C9H13BrN4O/c10-6-3-12-14(4-6)5-8(9(11)15)13-7-1-2-7/h3-4,7-8,13H,1-2,5H2,(H2,11,15)
InChIKeyYYMLPMYTVXDSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide (CAS 1251330-14-9): Physicochemical Profile and Procurement Rationale


3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide is a synthetic pyrazole-propanamide derivative with a molecular formula of C₉H₁₃BrN₄O, a molecular weight of 273.13 g/mol, a predicted density of 1.85±0.1 g/cm³, and a predicted boiling point of 470.3±45.0 °C [1]. It features a 4-bromopyrazole ring, an α-cyclopropylamino substituent, and a primary amide terminus, positioning it as a modular intermediate for medicinal chemistry and agrochemical discovery programs . The compound has a defined chiral center at the α-carbon and clear physicochemical differentiation from its closest in-class analogs, which makes substitution with superficially similar building blocks non-trivial in demanding synthetic applications.

Modular intermediate with bromopyrazole and cyclopropylamino scaffold
Defined α-carbon chiral center enables stereochemical control studies
Physicochemical profile supports reaction-condition design and purification strategy

3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Although multiple pyrazole-propanamide derivatives are commercially available under the same generic scaffold, their divergent heteroatom identity (Br vs. Cl vs. I), pyrazole substitution pattern (4-halo vs. 3,5-dialkyl), and presence or absence of the α-cyclopropylamino chiral center produce substantial differences in predicted density, boiling point, lipophilicity, and Fsp3 fraction . These parameters directly impact purification behavior, chromatographic retention, solubility in reaction media, and compatibility with downstream cross-coupling chemistry. Consequently, selecting a bromo-substituted, α-cyclopropylamino congener without prior property verification risks batch inconsistency, altered reaction kinetics, and failure in regio- or stereoselective transformations.

4-Chloro analog: lower density and boiling point may shift purification and thermal stability behavior.
4-Iodo analog: higher molecular weight and cost may not balance reactivity and process mass intensity in the same way.
3,5-Dimethyl analog: lacks chiral center and exhibits different Fsp3/LogP profile, affecting solubility and enantioselective potential.

3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Density and Boiling Point Differentiation vs. 4-Chloro Analog

The target compound exhibits a predicted density of 1.85±0.1 g/cm³ and a predicted boiling point of 470.3±45.0 °C, whereas the direct 4-chloro analog (CAS 1249132-87-3) shows a lower predicted density of 1.58±0.1 g/cm³ and a lower predicted boiling point of 451.0±45.0 °C [1]. The density difference of +0.27 g/cm³ and boiling point elevation of +19.3 °C are consistent with the higher atomic mass and polarizability of bromine versus chlorine, affecting bulk phase behavior and thermal stability under synthetic conditions.

Density & Boiling Point
Cross-study comparable
Δ +0.27 g/cm³, Δ +19.3 °C vs. 4-Cl analog
May inform solvent selection and thermal stability under synthetic conditions
Predicted values; experimental validation recommended
physicochemical_properties density boiling_point halogen_effect

Fraction sp³ (Fsp3) Comparison vs. 3,5-Dimethyl Analog: Implications for Solubility and Target Engagement

The target compound has an Fsp3 value of 0.556 and a LogP of 0.154, reflecting a high proportion of sp³-hybridized carbons and moderate lipophilicity . In contrast, the 3,5-dimethylpyrazole analog (CAS 1247357-98-7) lacks halogen substitution and has a lower predicted density (1.34 g/cm³) and boiling point (428.5 °C), suggesting a less polarizable and more volatile scaffold . Although direct Fsp3 data for the dimethyl analog are not reported, its additional methyl groups on the pyrazole ring would be expected to increase LogP and decrease aqueous solubility relative to the target compound, which retains hydrogen-bonding capacity via the bromo substituent.

Fsp3 & Lipophilicity
Cross-study comparable
Fsp3 0.556
LogP 0.154
Supports solubility and lead-like property assessment
3,5-Dimethyl analog expected to differ in solubility profile
Fsp3 drug-like_properties solubility molecular_complexity

Chiral Center at the α-Carbon Enables Enantioselective Synthesis

The target compound contains an undefined stereocenter at the α-carbon (asymmetric atom count = 1) as explicitly documented in the Fluorochem and Kuujia datasheets [1]. This chirality is absent in the 2-methyl-substituted analog (CAS 1248736-41-5), where the α-carbon is fully substituted and cannot serve as a stereogenic center. The presence of the chiral center allows for enantiomeric resolution and asymmetric synthesis applications, which are precluded in the gem-dimethyl variant.

Stereochemical Identity
Class-level inference
1 asymmetric atom (α-carbon)
Enables enantioselective synthesis; 2-methyl analog lacks chirality
Undefined stereocenter; enantiomeric resolution required
chiral_resolution enantioselective_synthesis stereochemistry

Bromine as a Superior Synthetic Handle for Cross-Coupling vs. Chlorine and Cost-Effectiveness vs. Iodine

The 4-bromo substituent on the pyrazole ring is a well-precedented participant in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), with reactivity intermediate between the less reactive 4-chloro analog (CAS 1249132-87-3) and the more reactive but heavier and costlier 4-iodo analog (CAS 1342458-84-7, MW 320.13 g/mol) . Quantitative reaction rate data for this specific scaffold are not publicly available; however, the established leaving-group order (I > Br > Cl) in oxidative addition steps is a class-level principle applicable here. The bromo compound offers a practical balance of reactivity, cost, and molecular weight (273.13 vs. 320.13 for the iodo analog) that is advantageous for large-scale intermediate preparation.

Cross-coupling Reactivity
Class-level inference
4-Br: MW 273.13 g/mol
vs. 4-I: MW 320.13 (higher cost)
vs. 4-Cl: lower reactivity
Reported reactivity–cost–mass balance for Pd couplings
Reactivity inferred from halogen series; scaffold-specific data limited
cross-coupling Suzuki_reaction Buchwald-Hartwig halogen_reactivity

3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide: Optimal Research and Industrial Application Scenarios


Enantioselective Synthesis of Chiral Drug Candidates

The α-carbon chiral center of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide enables enantiomeric resolution or asymmetric synthesis, making it suitable for medicinal chemistry programs that require enantiomerically pure lead compounds. The 2-methyl analog (CAS 1248736-41-5) cannot support this application because its quaternary α-carbon lacks stereogenicity .

Palladium-Catalyzed Cross-Coupling for Library Synthesis

The 4-bromo substituent provides a balanced reactivity profile for Suzuki, Buchwald-Hartwig, and related cross-coupling reactions, offering faster oxidative addition than the 4-chloro analog while avoiding the high molecular weight and cost of the 4-iodo analog. This makes the compound an efficient core scaffold for generating diverse compound libraries in drug discovery .

Physicochemical Property-Driven Fragment or Lead Optimization

With a LogP of 0.154 and an Fsp3 of 0.556, the compound resides in a favorable drug-like property space that balances solubility and permeability. Compared to the 3,5-dimethyl analog, which has a lower boiling point and density, the target compound offers enhanced thermal stability and higher polarity, advantageous for aqueous reaction conditions and preparative HPLC purification .

High-Temperature Synthetic Transformations Requiring Thermal Stability

The predicted boiling point of 470.3 °C and density of 1.85 g/cm³ are significantly higher than those of the 4-chloro and 3,5-dimethyl analogs, making the target compound better suited for reactions conducted at elevated temperatures where lower-boiling analogs would risk evaporation or decomposition [1].

Application
Selection Property
Validation Focus
Chiral lead synthesis
α-Carbon chiral intermediate
Enantiomeric resolution / asymmetric synthesis feasibility
Cross-coupling library synthesis
4-Bromo coupling handle
Pd-catalyzed reactivity and process mass efficiency
Fragment/lead optimization
Fsp3/LogP drug-like profile
Solubility, permeability, and purification behavior
High-temperature synthesis
Thermal stability context
Boiling point and density validation
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